

# 4-Chloro-1-ethynyl-2-methoxybenzene: Chemical Properties & Synthesis Guide

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## Compound of Interest

Compound Name: *4-chloro-1-ethynyl-2-methoxybenzene*

CAS No.: *1587729-01-8*

Cat. No.: *B6159558*

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## Executive Summary

**4-chloro-1-ethynyl-2-methoxybenzene** is a functionalized aryl alkyne utilized primarily as a "click-ready" intermediate in the synthesis of complex heterocyclic pharmacophores. Its structure features a terminal alkyne at position 1, a methoxy group at position 2, and a chlorine atom at position 4. This specific substitution pattern (Cl para to the alkyne) imparts unique electronic properties compared to its more common isomer (Cl para to the methoxy), making it a specialized precursor for pyrido[1,2-a]pyrazine scaffolds and mGluR5 antagonists.

## Chemical Identity & Physical Properties[1][2]

The precise identification of this compound is critical due to the prevalence of its positional isomer.

Property	Data
Chemical Name	4-chloro-1-ethynyl-2-methoxybenzene
Alternative Names	5-chloro-2-ethynylanisole; 1-ethynyl-2-methoxy-4-chlorobenzene
CAS Number	1587729-01-8
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO
Molecular Weight	166.60 g/mol
SMILES	<chem>COC1=C(C#C)C=CC(Cl)=C1</chem>
InChIKey	WBLLTTDQALQJRR-UHFFFAOYSA-N
Physical Form	Off-white to pale yellow solid (low melting point)
Solubility	Soluble in DMSO, DCM, THF, Ethyl Acetate; Insoluble in water

## Structural Differentiation[2]

- Target Compound (CAS 1587729-01-8): Cl is para to the Ethynyl group.[1] (Numbering: 1-Ethynyl, 2-Methoxy, 4-Chloro).[1][2][3][4][5]
- Common Isomer (CAS 95186-47-3): Cl is para to the Methoxy group. (Numbering: 1-Methoxy, 2-Ethynyl, 4-Chloro).[6][2][3][4][5][7]

## Synthesis & Manufacturing

The synthesis of **4-chloro-1-ethynyl-2-methoxybenzene** typically proceeds via a Sonogashira cross-coupling reaction, starting from the corresponding aryl halide.

## Retrosynthetic Analysis

To achieve the 1-ethynyl-2-methoxy-4-chloro substitution pattern, the starting material must be 2-bromo-5-chloroanisole (or the corresponding iodide).

- Precursor: 2-bromo-5-chloroanisole (CAS: 62203-38-9)

- Reagent: Trimethylsilylacetylene (TMSA)
- Catalyst: Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> / CuI
- Deprotection: K<sub>2</sub>CO<sub>3</sub> / MeOH

## Detailed Protocol: Sonogashira Coupling & Desilylation

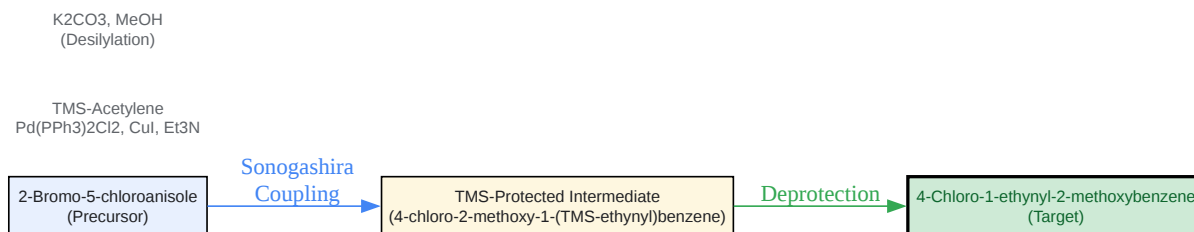
### Step 1: Coupling (Formation of TMS-intermediate)

- Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-chloroanisole (1.0 equiv), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.02 equiv), and CuI (0.01 equiv).
- Solvent: Add anhydrous Triethylamine (Et<sub>3</sub>N) or a THF/Et<sub>3</sub>N mixture (degassed).
- Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise under nitrogen atmosphere.
- Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the aryl bromide.
- Workup: Filter through a celite pad to remove palladium residues. Concentrate the filtrate under reduced pressure.

### Step 2: Desilylation (Formation of Product)

- Reaction: Dissolve the crude TMS-intermediate in Methanol (MeOH).
- Base: Add Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (1.5 equiv).
- Conditions: Stir at room temperature for 2 hours.
- Extraction: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>.<sup>[8]</sup>
- Purification: Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).

## Visualization: Synthesis Pathway<sup>[12]</sup>



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Caption: Two-step synthesis of **4-chloro-1-ethynyl-2-methoxybenzene** from 2-bromo-5-chloroanisole via Sonogashira coupling.

## Reactivity Profile

The terminal alkyne moiety at position 1 is the primary reactive center, while the chloro and methoxy groups modulate the electronic environment of the benzene ring.

## Terminal Alkyne Functionalization

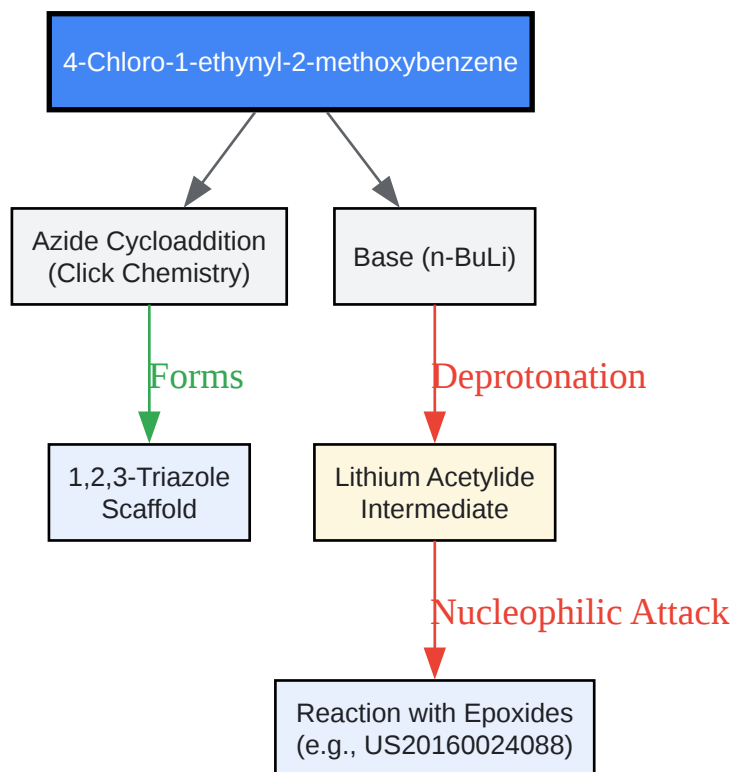
- Click Chemistry (CuAAC): Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is the primary pathway for generating fragment-based drug libraries.
- Sonogashira Coupling: Can undergo a second Sonogashira coupling with aryl halides to form diaryl alkynes.
- Deprotonation: The acetylenic proton (pK<sub>a</sub> ~25) can be removed by strong bases (n-BuLi, LiHMDS) to generate a nucleophilic acetylide anion, which can react with electrophiles like epoxides or aldehydes.

## Electrophilic Aromatic Substitution

- Regioselectivity: The Methoxy group (OMe) is a strong ortho/para activator. The Chloro group (Cl) is a weak deactivator (ortho/para directing).
- Predicted Site: Electrophilic attack (e.g., nitration, halogenation) is most likely to occur para to the Methoxy group (Position 5), as this position is activated by OMe and less sterically

hindered than position 3.

## Visualization: Reactivity Logic



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Caption: Primary reactivity pathways: Click chemistry (triazole formation) and Acetylide generation for nucleophilic substitution.

## Applications in Drug Development

### Case Study: Pyrido[1,2-a]pyrazine Synthesis

In the context of patent literature (e.g., US 2016/0024088 A1), **4-chloro-1-ethynyl-2-methoxybenzene** is used as a key intermediate for synthesizing inhibitors of neurodegenerative pathways.

- Mechanism: The compound is deprotonated (using n-BuLi/BF<sub>3</sub>·OEt<sub>2</sub>) and reacted with a chiral epoxide (e.g., tert-butyl (2S)-oxiran-2-ylmethoxydiphenylsilane).

- Outcome: This opens the epoxide ring, creating a chiral alcohol intermediate that is subsequently cyclized to form the pyrido-pyrazine core.
- Significance: The 4-chloro-2-methoxy phenyl ring serves as a lipophilic "tail" that fits into hydrophobic pockets of target proteins (e.g., kinases or GPCRs), improving potency and selectivity.

## Safety & Handling

- Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2.
- H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]
- Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Terminal alkynes can be unstable over long periods if exposed to air/light (polymerization risk).

## References

- PubChem. (2025).[6][9] Compound Summary for CID 132478544: **4-chloro-1-ethynyl-2-methoxybenzene**. National Library of Medicine. [[Link](#)]
- Google Patents. (2016).[10] US20160024088A1 - Novel Pyrido[1,2-a]pyrazines And Their Use in the Treatment of Neurodegenerative and Neurological Disorders. [10]

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## Sources

- 1. 1-ethynyl-4-methoxybenzene | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 2. 95186-47-3|4-Chloro-2-Ethynyl-1-methoxybenzene|BLD Pharm [[bldpharm.com](https://bldpharm.com)]
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